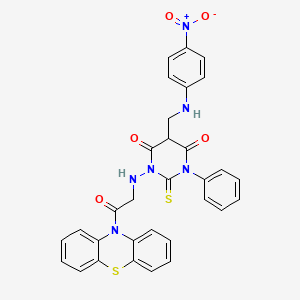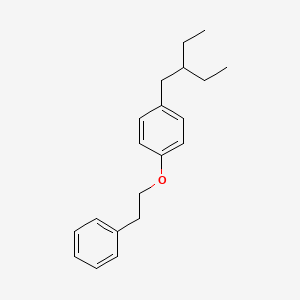
Benzene, 1-(2-ethylbutyl)-4-(2-phenylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(2-ethylbutyl)-4-(2-phenylethoxy)- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a 2-ethylbutyl group and a 2-phenylethoxy group. Aromatic hydrocarbons are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-ethylbutyl)-4-(2-phenylethoxy)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation and high-pressure reactors to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(2-ethylbutyl)-4-(2-phenylethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phenolic compounds or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄) are frequently employed.
Major Products Formed
Oxidation: Phenolic compounds, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzenes, nitrobenzenes.
Aplicaciones Científicas De Investigación
Benzene, 1-(2-ethylbutyl)-4-(2-phenylethoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Benzene, 1-(2-ethylbutyl)-4-(2-phenylethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic ring structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
Toluene: Benzene with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Phenylethylamine: Benzene with an ethylamine group.
Uniqueness
Benzene, 1-(2-ethylbutyl)-4-(2-phenylethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
125796-85-2 |
|---|---|
Fórmula molecular |
C20H26O |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1-(2-ethylbutyl)-4-(2-phenylethoxy)benzene |
InChI |
InChI=1S/C20H26O/c1-3-17(4-2)16-19-10-12-20(13-11-19)21-15-14-18-8-6-5-7-9-18/h5-13,17H,3-4,14-16H2,1-2H3 |
Clave InChI |
YMDAOCQAGCMHQA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3-Ethenyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14279147.png)
![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)
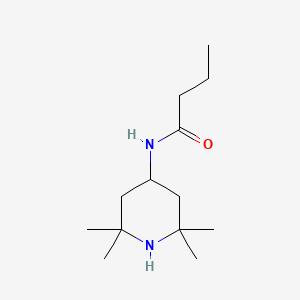
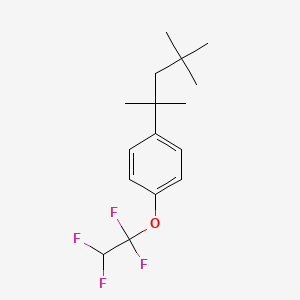
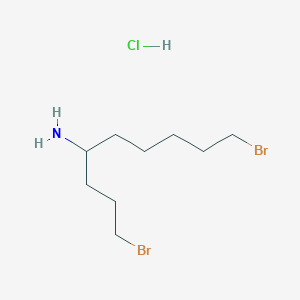
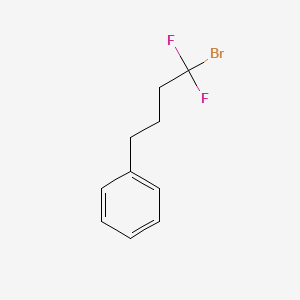
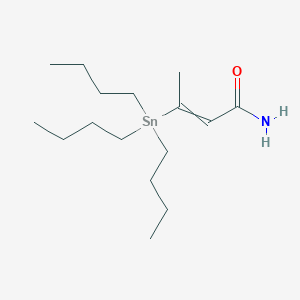

![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)
![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)
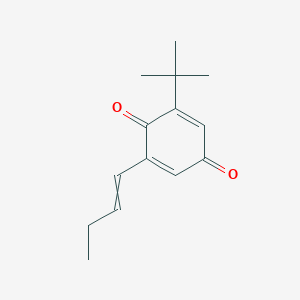
![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)
![N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide](/img/structure/B14279229.png)
